(2-Methyloxetan-2-yl)methanol
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Overview
Description
(2-Methyloxetan-2-yl)methanol is a chemical compound with the molecular formula C5H10O2This compound is a colorless liquid with a boiling point of 118-120°C and a density of 0.96 g/mL. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxetan-2-yl)methanol typically involves the reaction of 2-methyloxetane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxetan-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or aldehydes.
Reduction: Reduction results in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of halogenated or other substituted derivatives.
Scientific Research Applications
(2-Methyloxetan-2-yl)methanol is used extensively in scientific research due to its versatility. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Polymer Production: The compound is used in the production of specialized polymers with unique properties.
Organic Reactions: It is employed in various organic reactions as a reagent or intermediate.
Mechanism of Action
The mechanism of action of (2-Methyloxetan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-oxetanemethanol
- 2-Methyloxetane
Uniqueness
(2-Methyloxetan-2-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form reactive intermediates makes it particularly useful in synthetic chemistry .
Properties
IUPAC Name |
(2-methyloxetan-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMPDSSWZEPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397841 |
Source
|
Record name | (2-methyloxetan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-71-5 |
Source
|
Record name | (2-methyloxetan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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